4-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamido)benzamide
Description
Properties
IUPAC Name |
4-[[2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3S/c23-19(30)13-6-8-14(9-7-13)25-18(29)10-16-12-32-22-26-20-17(21(31)27(16)22)11-24-28(20)15-4-2-1-3-5-15/h1-9,11,16H,10,12H2,(H2,23,30)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTRWQCNZRHQHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamido)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity by reviewing available literature and research findings.
Structural Overview
The compound features a unique structure composed of multiple heterocyclic rings, which are often associated with various pharmacological properties. The presence of the pyrazolo , thiazolo , and pyrimidin moieties suggests potential interactions with biological targets, making it a candidate for further investigation.
Antimicrobial Activity
Research indicates that derivatives of compounds containing thiazole and pyrazole rings exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values in the low micromolar range .
Antitumor Activity
The structural components of the compound suggest potential antitumor activity. Pyrazolo[3,4-d]thiazoles have been identified as promising candidates in cancer therapy due to their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is another area of interest. For example, similar compounds have been evaluated for their inhibitory effects on DNA gyrase and other critical enzymes involved in bacterial replication. The binding interactions of these compounds often involve hydrogen bonds and pi-stacking interactions that enhance their inhibitory potency .
Case Studies
- Antibacterial Efficacy : A study focused on thiazolo[4,5-b]pyridine derivatives demonstrated that certain modifications could lead to enhanced antibacterial activity. The most active compound was found to interact strongly with DNA gyrase, highlighting the importance of structural configuration in determining biological efficacy .
- Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of similar compounds on human cell lines (e.g., HaCat and Balb/c 3T3). Results indicated promising cytotoxicity profiles, suggesting that these compounds could be developed into potential therapeutic agents for cancer treatment .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: Compound A and its analogues (e.g., Compound 14) share the pyrazolo-thiazolo-pyrimidinone core, which is absent in benzooxazinone (7a-c) or pyrazolo[1,5-a]pyrimidine derivatives .
Substituent Diversity: The benzamide group in Compound A contrasts with the isopropylphenyl group in its CAS-registered analogue, suggesting tunable hydrophobicity .
Synthetic Routes :
- Cyclization with H₂SO₄ is critical for forming the thiazolo ring in Compound A , whereas 7a-c rely on Cs₂CO₃-mediated coupling, favoring milder conditions .
Physicochemical and Functional Implications
- Solubility : The benzamide group in Compound A likely improves aqueous solubility compared to Compound 14 (4-chlorophenyl) or the isopropylphenyl analogue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
